Advantages, drawbacks and applications of mixed Ar–N2 sources in inductively coupled plasma-based techniques: an overview

Analytical Methods Pub Date: 2014-05-06 DOI: 10.1039/C4AY00178H

Abstract

This review deals with mixed gas Ar–N2 plasmas, highlighting advantages, limitations and applications of them in inductively coupled plasma optical emission spectrometry (ICP OES), inductively coupled plasma mass spectrometry (ICP-MS) and laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) techniques, covering publications in the last three decades. Fundamental plasma parameters (such as electron number density, excitation or ionization temperatures, oxides and spatial profiles of ion distribution), performance of the mixed gas Ar–N2 plasmas, and figures of merit are presented and discussed in order to demonstrate the effects of adding N2 to the Ar-ICP.

Graphical abstract: Advantages, drawbacks and applications of mixed Ar–N2 sources in inductively coupled plasma-based techniques: an overview
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